Benzo[C]isothiazol-4-amine Benzo[C]isothiazol-4-amine
Brand Name: Vulcanchem
CAS No.: 56910-92-0
VCID: VC2554807
InChI: InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2
SMILES: C1=CC2=NSC=C2C(=C1)N
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol

Benzo[C]isothiazol-4-amine

CAS No.: 56910-92-0

Cat. No.: VC2554807

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

Benzo[C]isothiazol-4-amine - 56910-92-0

Specification

CAS No. 56910-92-0
Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
IUPAC Name 2,1-benzothiazol-4-amine
Standard InChI InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2
Standard InChI Key KPKXNBZDJVHECD-UHFFFAOYSA-N
SMILES C1=CC2=NSC=C2C(=C1)N
Canonical SMILES C1=CC2=NSC=C2C(=C1)N

Introduction

Physical and Chemical Properties

Benzo[c]isothiazol-4-amine possesses distinct physical and chemical characteristics that are crucial for understanding its behavior in various chemical reactions and biological systems.

Fundamental Properties

PropertyValue
Molecular FormulaC₇H₆N₂S
Molecular Weight150.20 g/mol
CAS Number56910-92-0
IUPAC NameBenzo[c]isothiazol-4-amine
Synonyms2,1-Benzothiazol-4-amine, 4-Aminobenzo[c]isothiazole
PubChem CID53422690

These properties, derived from standardized chemical databases, provide the foundation for understanding this compound's behavior in various applications .

Structural Characteristics

Benzo[c]isothiazol-4-amine features a planar, fused heterocyclic system with the following key structural elements:

  • A benzene ring fused with an isothiazole ring

  • An amino (-NH₂) group at the 4-position

  • A sulfur atom at the 1-position and a nitrogen atom at the 2-position of the isothiazole ring

The presence of the amino group introduces nucleophilicity and hydrogen bonding capabilities, making this compound particularly reactive at this position and enabling diverse derivatization opportunities .

Synthesis Methods

Various synthetic approaches have been developed for the preparation of benzo[c]isothiazol-4-amine and related benzoisothiazole derivatives. The synthesis of these compounds often involves the formation of the heterocyclic ring system followed by functionalization or direct construction of the appropriately substituted system.

Oxidative Cyclization Methods

One of the most significant approaches for synthesizing benzoisothiazoles involves oxidative cyclization of sulfur-containing precursors. This method typically uses oxidizing agents to facilitate the formation of the S-N bond in the isothiazole ring . For benzo[c]isothiazol-4-amine specifically, this approach may involve:

  • Preparation of an appropriate ortho-aminothioether precursor

  • Oxidative cyclization to form the benzoisothiazole ring

  • Introduction or retention of the amino group at the 4-position

The oxidizing agents commonly employed include copper catalysts, which have demonstrated efficacy in promoting the formation of the heterocyclic ring system .

From Nitrogen and Sulfur Preloaded Precursors

Another synthetic strategy involves using precursors that already contain the necessary nitrogen and sulfur atoms in appropriate positions. The report by Ivanova et al. details similar approaches for benzo[d]isothiazoles, which can be adapted for the synthesis of benzo[c]isothiazoles :

Starting MaterialReagentsConditionsYield Range
2-Mercapto-N-substituted benzamidesCuI, BaseRoom temperature, 4-6 h65-82%
Aryl tert-butyl sulfoxidesNBS or p-TsOHRoom temperature, toluene70-90%
2-HalobenzamidesCu, S₈, Base80-100°C15-95%

While these methods are primarily documented for benzo[d]isothiazoles, they provide valuable insights into potential synthetic routes for benzo[c]isothiazol-4-amine with appropriate modifications for the different ring fusion pattern .

Structural Isomers and Related Compounds

Benzo[c]isothiazol-4-amine belongs to a family of isomeric compounds that differ in the mode of ring fusion or the position of substituents.

Isomeric Relationships

The primary isomeric forms include:

IsomerDescriptionCAS Number
Benzo[c]isothiazol-4-amine2,1-Benzothiazol-4-amine56910-92-0
Benzo[d]isothiazol-4-amine1,2-Benzothiazol-4-amine1547068-06-3
Benzo[c]isothiazol-7-amine2,1-Benzothiazol-7-amine1379298-69-7

These isomers differ in either the position of the amino group or the mode of ring fusion, resulting in distinct chemical and biological properties .

Related Benzoisothiazole Derivatives

Several related benzoisothiazole compounds have been identified and studied:

CompoundDescriptionRelationship to Benzo[c]isothiazol-4-amine
4-Nitrobenzo[c]isothiazoleContains nitro group instead of aminoPotential precursor via reduction
5-Nitrobenzo[c]isothiazoleIsomeric nitro compoundDifferent substitution pattern
5-Chlorobenzo[c]isothiazoleHalogenated analogDifferent substituent
4-Bromobenzo[c]isothiazoleHalogenated analogPotential intermediate for synthesis
Benzo[d]isothiazol-3(2H)-onesContains a carbonyl groupDifferent ring system with related properties

These structurally related compounds provide context for understanding the reactivity and potential applications of benzo[c]isothiazol-4-amine .

Biological and Pharmacological Activities

Compounds containing the benzoisothiazole scaffold have demonstrated diverse biological activities, suggesting potential applications for benzo[c]isothiazol-4-amine in pharmaceutical development.

Enzyme Inhibitory Activity

Benzoisothiazole derivatives have shown significant enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition: Structurally related benzothiazoles have demonstrated inhibitory activity against acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

  • Phosphatase Inhibition: Benzoisothiazolone derivatives have been identified as potent inhibitors of PHOSPHO1, a phosphatase implicated in skeletal mineralization and soft tissue ossification. For instance, benzoisothiazolone analog ML086 exhibited an IC₅₀ value of 140 nM against PHOSPHO1 .

The following table summarizes some enzyme inhibitory activities of related benzoisothiazole derivatives:

CompoundTarget EnzymeIC₅₀ ValueReference
Benzoisothiazolone (2q)PHOSPHO1140 nM
4-(Benzo[d]thiazole-2-yl) phenol (3i)Acetylcholinesterase2.7 µM
Benzoisothiazolone derivativesPMI/PMM2Varies

Structure-Activity Relationships

Structure-activity relationship studies of benzoisothiazole derivatives have provided insights into the structural requirements for biological activity:

  • The presence of electron-donating or electron-withdrawing substituents on the benzene ring significantly affects potency.

  • The amino group at the 4-position may serve as a site for hydrogen bonding with target proteins.

  • The isothiazole ring is often crucial for biological activity, with the specific mode of ring fusion influencing selectivity for different targets .

Applications in Medicinal Chemistry

Benzo[c]isothiazol-4-amine and related compounds have potential applications in various areas of medicinal chemistry.

Building Block for Drug Development

As a heterocyclic scaffold, benzo[c]isothiazol-4-amine serves as a valuable building block for the synthesis of more complex pharmaceutical agents:

  • The amino group provides a site for further functionalization through amide formation, reductive amination, or diazonium chemistry.

  • The heterocyclic core offers a rigid, planar structure that can enhance binding to biological targets.

  • The presence of both nitrogen and sulfur atoms provides multiple sites for hydrogen bonding and coordination with biological receptors .

Synthetic Intermediates

Benzo[c]isothiazol-4-amine can serve as an intermediate in the synthesis of more complex heterocyclic systems, including:

  • Fused tricyclic systems such as benzo thiazolo[2,3-c] triazoles

  • Conjugated systems with additional heterocyclic rings

  • Functionalized derivatives with enhanced pharmacological properties

Research Challenges and Future Perspectives

Despite the potential of benzo[c]isothiazol-4-amine in medicinal chemistry, several challenges and opportunities for future research exist.

Synthetic Challenges

The synthesis of benzoisothiazoles, including benzo[c]isothiazol-4-amine, often faces challenges:

  • Regioselectivity in ring formation and functionalization

  • Efficiency and scalability of synthetic routes

  • Mild and environmentally friendly conditions for synthesis

Future research may focus on developing more efficient, selective, and sustainable synthetic methods, potentially employing catalytic approaches or flow chemistry techniques.

Structure-Activity Relationship Studies

More comprehensive structure-activity relationship studies are needed to fully understand the potential of benzo[c]isothiazol-4-amine and its derivatives:

  • Systematic variation of substituents on the benzene ring

  • Exploration of derivatization at the amino position

  • Comparative studies with isomeric forms to establish structure-activity patterns

Biological Target Identification

Identification of specific biological targets for benzo[c]isothiazol-4-amine would significantly enhance its utility in drug discovery:

  • Screening against diverse enzyme panels

  • Proteomic approaches to identify binding partners

  • Computational methods to predict potential targets based on structural similarities with known bioactive compounds

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